molecular formula C10H19NO4 B6614908 (2S)-4-(tert-butoxy)-2-(dimethylamino)-4-oxobutanoic acid CAS No. 2839129-04-1

(2S)-4-(tert-butoxy)-2-(dimethylamino)-4-oxobutanoic acid

Cat. No. B6614908
CAS RN: 2839129-04-1
M. Wt: 217.26 g/mol
InChI Key: CETDQCFFXBFGHQ-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S)-4-(tert-butoxy)-2-(dimethylamino)-4-oxobutanoic acid, also known as (2S)-4-(tert-butoxy)-2-(dimethylamino)-4-oxobutanoic acid (TBDMABA), is an organic compound that has been extensively studied in the scientific community due to its unique properties. TBDMABA is a chiral compound, meaning that it has two enantiomers, or mirror images. It is a derivative of butyric acid and is used in a variety of research applications.

Mechanism of Action

TBDMABA acts as a chiral catalyst in a variety of enzyme-catalyzed reactions. It has been shown to increase the rate of a reaction by increasing the concentration of the substrate, thus allowing for faster reaction times. Additionally, it can be used to selectively activate certain enzymes, which can be used to control the stereoselectivity of a reaction.
Biochemical and Physiological Effects
TBDMABA has been shown to have a variety of biochemical and physiological effects on the body. It has been used to study the effects of drugs on the liver, as well as the effects of certain hormones on the brain. It has also been used to study the effects of certain drugs on the nervous system, as well as to study the effects of certain compounds on the immune system.

Advantages and Limitations for Lab Experiments

The use of TBDMABA in laboratory experiments has several advantages. It is relatively easy to synthesize and can be used in a variety of applications. Additionally, it is highly stable and can be stored for long periods of time without degradation. However, it is also important to note that TBDMABA is a chiral compound and its enantiomers may have different effects on the body. Therefore, it is important to use the correct enantiomer in order to obtain the desired results.

Future Directions

The use of TBDMABA in research is continuing to expand, and there are a number of potential future directions for its use. These include the development of new synthetic methods for its synthesis, the study of its effects on various systems in the body, and the development of new pharmaceuticals and other compounds based on its structure. Additionally, further research into the use of TBDMABA as a chiral catalyst in enzyme-catalyzed reactions could lead to the development of new and improved catalysts for use in industrial applications.

Synthesis Methods

TBDMABA can be synthesized through several methods, including a two-step process involving the reduction of 4-bromo-2-methyl-2-butanol with sodium borohydride and the subsequent reaction of the resulting alcohol with dimethylamine in the presence of sulfuric acid. This method is the most common and widely used method for the synthesis of TBDMABA.

Scientific Research Applications

TBDMABA has a wide range of scientific applications, including the study of enzyme-catalyzed reactions, the synthesis of chiral compounds, and the study of the pharmacological effects of drugs. It has also been used in the synthesis of pharmaceuticals and other organic compounds.

properties

IUPAC Name

(2S)-2-(dimethylamino)-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO4/c1-10(2,3)15-8(12)6-7(9(13)14)11(4)5/h7H,6H2,1-5H3,(H,13,14)/t7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CETDQCFFXBFGHQ-ZETCQYMHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CC(C(=O)O)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)C[C@@H](C(=O)O)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S)-4-(tert-butoxy)-2-(dimethylamino)-4-oxobutanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.